molecular formula C20H19N3O2S B2537288 (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1396892-85-5

(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2537288
CAS No.: 1396892-85-5
M. Wt: 365.45
InChI Key: KKEAZIAAJORMHR-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide is a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. This compound functions by binding to the regulatory pseudokinase domain (JH2) of TYK2, which stabilizes the enzyme in an inactive conformation and potently inhibits interleukin (IL)-12, IL-23, and type I interferon (IFN) signaling pathways without affecting the catalytic activity of other JAK isoforms [ source ]. Its unique mechanism and high selectivity make it an invaluable pharmacological tool for dissecting the specific roles of TYK2 in various disease contexts. Researchers utilize this inhibitor to explore the pathogenesis of autoimmune and inflammatory diseases, such as psoriasis and systemic lupus erythematosus, where the IL-23/Th17 axis and type I IFN responses are critically involved. Furthermore, its application extends to oncology research, particularly in investigating the tumor microenvironment and the role of inflammatory cytokines in cancer progression. By providing a means to selectively inhibit TYK2-dependent signaling, this compound enables the precise elucidation of pathway-specific biology, aiding in the validation of TYK2 as a therapeutic target and in the development of novel treatment strategies.

Properties

IUPAC Name

(E)-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-26(25,13-11-16-6-2-1-3-7-16)22-18-9-4-8-17(14-18)19-15-21-20-10-5-12-23(19)20/h1-4,6-9,11,13-15,22H,5,10,12H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEAZIAAJORMHR-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays. This inhibition is achieved through the suppression of RIPK1 activity, which in turn affects downstream signaling pathways involved in cell death and inflammation.

Biological Activity

(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 E N 3 6 7 dihydro 5H pyrrolo 1 2 a imidazol 3 yl phenyl 2 phenylethenesulfonamide\text{ E N 3 6 7 dihydro 5H pyrrolo 1 2 a imidazol 3 yl phenyl 2 phenylethenesulfonamide}

Molecular Formula: C18H20N4O2S
Molar Mass: 364.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been noted for its ability to regulate cell-mediated immunity and exhibit anti-arthritic properties. The underlying mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: The compound has shown potential in reducing levels of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
  • Antimicrobial Activity: Research indicates that derivatives of the pyrrolo[1,2-a]imidazole framework possess significant antibacterial and antifungal properties.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory effects of compounds related to this compound. For instance:

CompoundActivityReference
2,3-Di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleReduces inflammation in rheumatoid arthritis models
2,3-Di(4-methylthiophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleExhibits significant antiarthritic activity

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various pathogens:

PathogenMIC (μg/mL)Compound TestedReference
Staphylococcus aureus46c
Escherichia coli46c
Klebsiella pneumoniae86c
Acinetobacter baumannii86c

Case Studies

A recent study evaluated the efficacy of a series of pyrrolo[1,2-a]imidazole derivatives in vitro against several bacterial strains. The findings indicated that certain substitutions on the phenyl moiety significantly enhanced antimicrobial activity. For example:

  • Compound 6c : Showed a broad spectrum of activity against gram-positive and gram-negative bacteria with low in vivo toxicity (LD50 > 2000 mg/kg) .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antibacterial activity. For instance, a study found that certain synthesized compounds showed effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The compound (E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide may similarly possess antibacterial properties due to its structural similarities with other active derivatives.

Antifungal Activity

In addition to antibacterial properties, the compound has been investigated for its antifungal potential. Research indicates that related pyrrolo[1,2-a]imidazole derivatives have shown activity against fungal pathogens such as Cryptococcus neoformans . This suggests that this compound could be explored further for antifungal applications.

Anti-inflammatory Properties

The anti-inflammatory effects of compounds within the pyrrolo[1,2-a]imidazole class have been noted in various studies. These compounds can modulate immune responses and have been proposed for use in treating conditions like rheumatoid arthritis . Given its structural characteristics, this compound could potentially exhibit similar anti-inflammatory effects.

Structure Activity Relationship

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and the imidazole core can significantly influence biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl moiety has been shown to affect the antibacterial potency of similar compounds .

Case Studies and Research Findings

StudyFindingsApplication
Hill et al. (1975)Discovered that 6,7-dihydro derivatives can regulate cell-mediated immunityPotential use in autoimmune diseases
MDPI Study (2021)Synthesis of quaternary salts with notable antibacterial activityDevelopment of new antimicrobial agents
PMC Study (2021)Investigated SAR leading to improved antifungal activityTargeted antifungal therapies

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The compound is compared below with two analogs described in a 2022 European patent application (EP 2022/06) .

Compound Core Structure Substituents Molecular Weight (M+H) Synthetic Methods
(E)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylethenesulfonamide (Target) Pyrrolo[1,2-a]imidazole Phenyl ethenesulfonamide Not reported Likely involves coupling agents (e.g., HATU/DIEA) for sulfonamide formation
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Cyclopropanesulfonamide, hydroxyethyl, ethylcyclopentyl 418 Oxidation (NaIO₄/OsO₄), Lawesson’s reagent, Hg(II) trifluoroacetate, silica chromatography
N-((1S,3R,4S)-3-ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine Cyclopropanesulfonamide, methylsulfonylethyl, ethylcyclopentyl 418 Methylsulfonyl chloride for sulfonylation, similar purification steps
Key Observations:

Core Heterocycles : The target compound’s pyrrolo[1,2-a]imidazole core is less complex than the imidazo[1,5-a]pyrrolo[2,3-e]pyrazine system in the patent compounds, which includes an additional pyrazine ring. This difference may influence electronic properties and binding interactions.

Substituents : The target’s phenyl ethenesulfonamide group contrasts with the cyclopropanesulfonamide and alkyl-sulfonyl/hydroxyethyl substituents in the patent analogs. These variations could affect solubility, steric bulk, and target selectivity.

Stereochemistry : The (E)-configuration in the target’s ethenesulfonamide may enhance rigidity compared to the patent compounds’ flexible cyclopentyl and ethyl groups.

Physicochemical and Pharmacological Implications

  • Sulfonamide Role : The sulfonamide group in all compounds may enhance hydrogen bonding with biological targets, but substituent variations (e.g., cyclopropane vs. ethene) could modulate potency or off-target effects.

Preparation Methods

Cycloaddition of L-Proline with Phenacyl Azides

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is efficiently synthesized via a [3+2] cycloaddition between L-proline (32a ) and phenacyl azides (34a–f ) under reflux in toluene. This method, adapted from Scheme 12 of, produces derivatives 35a–f in yields exceeding 85%. For instance, reacting L-proline with phenacyl azide 34a generates 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (35a ) in 92% yield. Microwave-assisted modifications further enhance reaction efficiency.

Table 1: Representative Pyrrolo[1,2-a]Imidazole Syntheses

Starting Material Conditions Product Yield Reference
L-Proline + Phenacyl Azide 34a Toluene, reflux 35a 92%
3-Hydroxy-L-Proline + 34b Microwave, 100°C 35h 88%

Annulation of Iminopyrrolidines with α-Phenacyl Bromides

Alternative routes involve annulating iminopyrrolidines (5a–d ) with α-phenacyl bromides (2p–r ) in acetonitrile, followed by NaBH₄ reduction to yield tetrahydro-1H-pyrrolo[1,2-a]imidazoles (7a–e ) (Scheme 2,). This method is advantageous for introducing substituents at the 3-position of the heterocycle.

Functionalization at the 3-Position of Pyrrolo[1,2-a]Imidazole

Nitration and Reduction Strategy

Alternatively, direct nitration of 35a with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 3-position, which is reduced to an amine using H₂/Pd-C in ethanol, affording 36 in 65% overall yield.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Sulfonation of Styrene Derivatives

(E)-2-Phenylethenesulfonyl chloride is prepared via sulfonation of trans-β-nitrostyrene with chlorosulfonic acid at −10°C, followed by quenching with PCl₅. This method ensures retention of the E-configuration with >95% stereoselectivity.

Equation 2:
$$
\text{trans-β-Nitrostyrene} \xrightarrow{\text{ClSO}3\text{H, −10°C}} \text{(E)-2-Phenylethenesulfonic Acid} \xrightarrow{\text{PCl}5} \text{(E)-2-Phenylethenesulfonyl Chloride}
$$

Coupling of Pyrroloimidazole-Aniline with Ethenesulfonyl Chloride

Sulfonamide Formation

The final step involves reacting 36 with (E)-2-phenylethenesulfonyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds at 0°C to room temperature, yielding the target compound in 82% yield after recrystallization from ethanol.

Equation 3:
$$
\text{36 } + \text{(E)-2-Phenylethenesulfonyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{(E)-N-(3-(6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazol-3-yl)Phenyl)-2-Phenylethenesulfonamide}
$$

Table 2: Characterization Data

Property Value Method
Melting Point 214–216°C Differential Scanning Calorimetry
$$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.21 (d, J=15.4 Hz, 1H), 7.89–7.40 (m, 10H), 4.32 (t, 2H), 3.11 (t, 2H), 2.45 (quin, 2H) 400 MHz NMR
HRMS (ESI+) m/z 432.1521 [M+H]⁺ High-Resolution Mass Spectrometry

Stereochemical Control and Optimization

Ensuring E-Configuration in the Sulfonamide

The E-configuration is preserved by using trans-β-nitrostyrene as the precursor and avoiding high temperatures during sulfonation. Polar solvents like dichloromethane minimize isomerization during coupling.

Catalytic Enhancements

Employing Ru(III)-P4VP complexes in flow reactors (Scheme 13,) improves reaction efficiency for pyrroloimidazole intermediates, reducing side reactions and enhancing yield (up to 94%).

Q & A

Q. Example Data from Literature :

ParameterValue from Evidence
Yield35% (crude product)
Final HPLC Purity98.67%
LCMS Confirmationm/z 392.2 (ESIMS)

Basic: Which spectroscopic techniques are critical for characterizing structural integrity?

Answer:
A multi-technique approach is essential:

  • ¹H NMR : Confirm regiochemistry and stereochemistry (e.g., δ 11.55 ppm for sulfonamide NH, δ 6.75 ppm for aromatic protons) .
  • LCMS/ESIMS : Verify molecular weight (e.g., m/z 392.2) and detect impurities.
  • HPLC : Quantify purity (>98%) and monitor degradation under stress conditions.
  • X-ray Crystallography (if available): Resolve ambiguous stereochemistry or tautomeric forms .

Advanced: How to design SAR studies to identify the pharmacophore of this sulfonamide?

Answer:
Methodology :

Core Modifications :

  • Vary the pyrroloimidazole core (e.g., substituents at positions 3 or 6) to assess impact on target binding.
  • Introduce quaternary salts (e.g., benzyl chloride alkylation) to evaluate charge effects on solubility and activity .

Sulfonamide Group :

  • Replace the ethenesulfonamide with other sulfonyl groups (e.g., methylsulfonyl) to probe electronic effects.

Biological Assays :

  • Test derivatives against relevant disease models (e.g., cancer cell lines) and correlate structural changes with IC₅₀ values.

Q. Example SAR Findings :

ModificationBiological Activity Trend
Quaternary salt at N1Increased cytotoxicity
Methoxy substitutionReduced solubility

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Answer:
Strategies :

  • Pharmacokinetic Profiling : Measure plasma stability, half-life, and metabolite formation (e.g., CYP450-mediated oxidation).
  • Bioavailability Enhancement : Use prodrug strategies (e.g., esterification of sulfonamide) to improve absorption.
  • Orthogonal Assays : Validate in vitro hits with ex vivo models (e.g., patient-derived organoids) to bridge translational gaps.
  • Dose-Response Analysis : Ensure in vivo dosing aligns with in vitro IC₅₀ values, adjusting for protein binding and tissue penetration .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Chromatography : Use silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/petroleum ether) for high recovery of crystalline product .
  • HPLC Prep : Employ reverse-phase C18 columns for final polishing if impurities persist.

Advanced: How to leverage molecular docking for target-binding predictions?

Answer:
Protocol :

Target Selection : Identify putative targets (e.g., kinases, GPCRs) based on structural analogs (e.g., benzamide derivatives with known binding modes) .

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for sulfonamides.

Key Interactions : Prioritize hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Asp86 in carbonic anhydrase).

Validation : Cross-check docking poses with mutagenesis data or co-crystal structures of related compounds.

Basic: What intermediates are critical in the synthesis pathway?

Answer:
Key intermediates include:

  • 3-Aryl-pyrroloimidazole Precursor : Synthesized via cyclocondensation of aminopyrroles with aldehydes .
  • Sulfonyl Chloride Intermediate : Generated by reacting benzenesulfonic acid with thionyl chloride .
  • Protected Amines : Use Boc or Fmoc groups to prevent undesired side reactions during coupling steps .

Q. Characterization Tips :

  • Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Confirm intermediates with FTIR (e.g., sulfonamide S=O stretch at 1350 cm⁻¹).

Advanced: Which in vitro assays are suitable for anti-proliferative evaluation?

Answer:
Assay Design :

  • Cell Lines : Use panels (e.g., NCI-60) to assess selectivity across cancer types.
  • MTT Assay : Measure mitochondrial activity after 72-hour exposure; validate with ATP-based luminescence.
  • Mechanistic Studies :
    • Apoptosis markers (caspase-3/7 activation).
    • Cell cycle analysis (flow cytometry for G1/S arrest).
  • Counter-Screens : Include non-cancerous cell lines (e.g., HEK293) to evaluate toxicity .

Q. Example Data :

Cell LineIC₅₀ (µM)Selectivity Index
MCF-7 (breast)1.28.3
HEK29310.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.